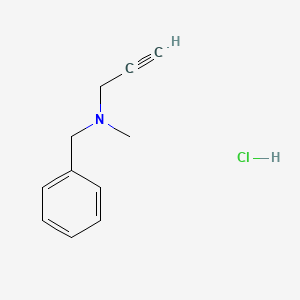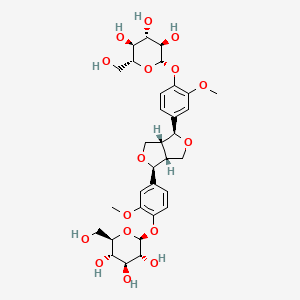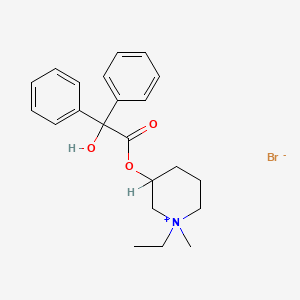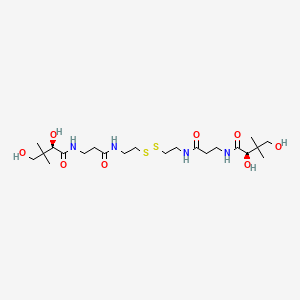
Pargyline hydrochloride
Descripción general
Descripción
La pargilerina hidrocloruro es un compuesto químico conocido por su función como inhibidor selectivo irreversible de la monoaminooxidasa B (MAO-B). Se introdujo por primera vez en la década de 1960 como un fármaco antihipertensivo bajo la marca "Eutonyl" . La pargilerina hidrocloruro se ha utilizado en diversas aplicaciones de investigación científica debido a sus propiedades únicas.
Aplicaciones Científicas De Investigación
La pargilerina hidrocloruro tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como reactivo en síntesis orgánica y como compuesto modelo para estudiar mecanismos de reacción.
Biología: Investigada por sus efectos sobre la actividad enzimática y el metabolismo de los neurotransmisores.
Medicina: Se explora por sus posibles efectos terapéuticos en el tratamiento de enfermedades neurodegenerativas como la enfermedad de Parkinson y la enfermedad de Alzheimer.
Mecanismo De Acción
La pargilerina hidrocloruro ejerce sus efectos inhibiendo la actividad de la monoaminooxidasa B (MAO-B), una enzima responsable de la degradación de los neurotransmisores monoamina como la dopamina y la feniletilamina. Al inhibir la MAO-B, la pargilerina hidrocloruro aumenta la disponibilidad de estos neurotransmisores, lo que lleva a una mayor neurotransmisión y efectos fisiológicos como un aumento de la frecuencia cardíaca y la presión arterial .
Análisis Bioquímico
Biochemical Properties
Pargyline hydrochloride interacts with two isoforms of monoamine oxidase, MAO-A and MAO-B . MAO-A preferentially deaminates serotonin, melatonin, epinephrine, and norepinephrine, while MAO-B preferentially deaminates phenylethylamine and trace amines . This compound functions by inhibiting the metabolism of catecholamines and tyramine within presynaptic nerve terminals .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It influences cell function by preventing the breakdown of monoamine neurotransmitters, thereby increasing their availability . This can lead to general physiological changes that prepare the body for physical activity .
Molecular Mechanism
The mechanism of action of this compound involves inhibiting the activity of monoamine oxidase, thus preventing the breakdown of monoamine neurotransmitters and thereby increasing their availability . This inhibition of metabolism occurs within presynaptic nerve terminals .
Metabolic Pathways
This compound is involved in the metabolic pathways of catecholamines and tyramine . It inhibits the metabolism of these compounds within presynaptic nerve terminals .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La pargilerina hidrocloruro se puede sintetizar mediante una serie de reacciones químicas. Un método común implica la reacción de la bencilamina con el bromuro de propargilo en presencia de una base para formar N-bencil-N-propargilamina. Este intermedio se metila luego usando yoduro de metilo para producir N-metil-N-propargilbencilamina, que luego se convierte en su sal hidrocloruro .
Métodos de producción industrial
La producción industrial de pargilerina hidrocloruro generalmente implica una síntesis a gran escala utilizando vías de reacción similares a las descritas anteriormente. El proceso se optimiza para el rendimiento y la pureza, con un control cuidadoso de las condiciones de reacción, como la temperatura, la presión y el pH, para garantizar una calidad de producto constante .
Análisis De Reacciones Químicas
Tipos de reacciones
La pargilerina hidrocloruro experimenta diversas reacciones químicas, que incluyen:
Oxidación: La pargilerina hidrocloruro se puede oxidar para formar los óxidos correspondientes.
Reducción: Se puede reducir en condiciones específicas para producir diferentes derivados de amina.
Sustitución: El compuesto puede participar en reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio y borohidruro de sodio.
Sustitución: Se pueden emplear varios agentes halogenantes y nucleófilos en reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir óxidos, mientras que la reducción puede producir diferentes derivados de amina .
Comparación Con Compuestos Similares
Compuestos similares
Selegilina: Otro inhibidor de la MAO-B utilizado en el tratamiento de la enfermedad de Parkinson.
Rasagilina: Un inhibidor selectivo de la MAO-B con propiedades neuroprotectoras.
Clorguilina: Un inhibidor de la MAO-A con efectos antidepresivos.
Singularidad
La pargilerina hidrocloruro es única en su inhibición irreversible de la MAO-B, lo que la distingue de los inhibidores reversibles. Su capacidad de unirse con alta afinidad al receptor I2 de imidazolina también la diferencia de otros inhibidores de la MAO .
Propiedades
IUPAC Name |
N-benzyl-N-methylprop-2-yn-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N.ClH/c1-3-9-12(2)10-11-7-5-4-6-8-11;/h1,4-8H,9-10H2,2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCXCABRDBBWWGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#C)CC1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1044647 | |
| Record name | Pargyline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1044647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
306-07-0 | |
| Record name | Pargyline hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=306-07-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pargyline hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000306070 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pargyline hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757264 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pargyline hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43798 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pargyline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1044647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pargyline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.615 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PARGYLINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W70V6I2OMY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















